molecular formula C16H17N3O3S B1680442 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone CAS No. 53297-82-8

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

Cat. No. B1680442
CAS RN: 53297-82-8
M. Wt: 331.4 g/mol
InChI Key: HUUHHWPSOFUOEV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Sulfonamide Inhibitors and Drug Development Sulfonamide compounds, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone, are a significant class of synthetic bacteriostatic antibiotics utilized for therapy against bacterial infections and those caused by other microorganisms. Beyond their traditional role as antibiotics, sulfonamides have found applications in various therapeutic areas. They are used as antiviral HIV protease inhibitors, anticancer agents, and in drugs targeting Alzheimer’s disease. This breadth of application underscores the compound's versatility in drug development, offering valuable drug candidates for conditions like cancer, glaucoma, inflammation, and more (Gulcin & Taslimi, 2018).

Environmental Impact and Removal Technologies Research has also explored the environmental persistence and removal technologies of sulfonamides, shedding light on their impact beyond medical applications. For instance, sulfamethoxazole, a related sulfonamide, has been studied for its occurrence in the environment and the effectiveness of removal technologies like adsorption and photocatalytic degradation. These studies are crucial for understanding and mitigating the environmental footprint of pharmaceuticals, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone (Prasannamedha & Kumar, 2020).

Thiazolidines Synthesis and Biological Applications

The chemical structure of 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone shares similarity with thiazolidine derivatives, which have garnered attention for their pharmacological properties. Thiazolidines exhibit diverse biological activities such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. Research into these compounds has focused on synthesis methods and their biological applications, highlighting the potential of such structures in developing multifunctional drugs (Sahiba et al., 2020).

Antioxidant Capacity Assessment The assessment of antioxidant capacity is crucial in evaluating the therapeutic potential of compounds, including 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone. Various assays, such as the ABTS/PP decolorization assay, offer insights into the antioxidant activities of compounds, guiding their application in mitigating oxidative stress-related conditions (Ilyasov et al., 2020).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions for the compound. It could include potential applications, improvements to its synthesis, or new reactions it could undergo.


properties

IUPAC Name

3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUHHWPSOFUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201424
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

CAS RN

53297-82-8
Record name S 332
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-332
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide (16 g) was dissolved in ethano, (320 ml) and paraformaldehyde (1.9 g) in water (640 ml) added. The mixture was refluxed 11/2 hr, cooled and filtered. The residue was crystallised from DMF/water to yield 16 g, m.p. 206°-210°.
Name
2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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